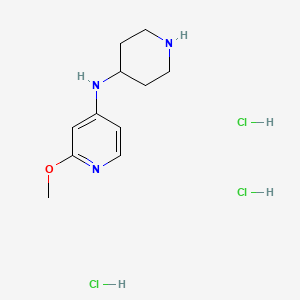

2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-N-(piperidin-4-yl)pyridin-4-amine trihydrochloride” is likely a synthetic organic compound. It contains a piperidine ring, which is a common feature in many pharmaceuticals . The methoxy group and the pyridin-4-amine group suggest that this compound could have interesting chemical properties and potential applications .

Molecular Structure Analysis

The compound likely contains a piperidine ring, a pyridine ring, and a methoxy group. Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms . The pyridine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Reactivity

- A study highlighted the regioselective introduction of a methoxycarbonyl methyl group to unsubstituted pyridine with copper(II) triflate, producing valuable building blocks for synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti, Berti, & Pineschi, 2011). This approach could be relevant for the derivatization of similar compounds.

- Research on novel pyridine derivatives synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid showed variable and modest antimicrobial activity, indicating the potential for these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

- Another study described the three-component synthesis of a novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, showcasing the compound's synthesis efficiency and structural confirmation through various spectroscopic methods (Wu Feng, 2011).

Potential Biological Applications

- The discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure, including studies on 1,4-disubstituted aromatic piperazines, highlights the potential therapeutic applications of similar compounds in treating conditions like schizophrenia through selective dopamine receptor partial agonism (Möller et al., 2017).

- Synthesis and antimicrobial activity studies on new pyrimidine derivatives emphasize the importance of structural modifications in enhancing biological activities, with some compounds displaying potent antibacterial and antifungal activity (Al-Masoudi et al., 2015).

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

It’s known that piperidine derivatives can undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Biochemical Pathways

Piperidine derivatives are known to be involved in various biological and pharmacological activities .

Result of Action

Piperidine derivatives are known to have various biological and pharmacological activities .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methoxy-N-piperidin-4-ylpyridin-4-amine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.3ClH/c1-15-11-8-10(4-7-13-11)14-9-2-5-12-6-3-9;;;/h4,7-9,12H,2-3,5-6H2,1H3,(H,13,14);3*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUVSEKKHSBGVIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)NC2CCNCC2.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20Cl3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2890347.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2890348.png)

![6-amino-1-phenyl-4-thiophen-2-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2890352.png)

![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)butanamide](/img/structure/B2890355.png)

![2-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid](/img/structure/B2890359.png)

![1-Benzyl-4-methyl-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1H-pyrazole](/img/structure/B2890366.png)

![[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2890367.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2890369.png)